molecular formula C13H11BrN2O4S B13080913 Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate

Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate

Cat. No.: B13080913
M. Wt: 371.21 g/mol
InChI Key: FKNJBGXUZGXJBD-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate: is a synthetic organic compound with the molecular formula C13H11BrN2O4S and a molecular weight of 371.21 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a bromine atom, a nitrobenzyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted thiazole derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids in protein active sites, while the nitrobenzyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

This compound stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity.

Biological Activity

Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, recognized for its diverse biological activities. This compound features a thiazole ring, a bromine atom, and a nitrobenzyl group, which contribute to its chemical reactivity and potential pharmacological applications. This article presents an in-depth analysis of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃BrN₂O₄S, with a molecular weight of 371.21 g/mol. The compound's structure is characterized by:

  • Thiazole Ring : Provides antimicrobial properties.
  • Bromine Atom : Enhances reactivity through nucleophilic substitution.
  • Nitrobenzyl Group : Contributes to interactions with biological targets.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that compounds containing thiazole structures often exhibit notable biological effects due to their ability to disrupt microbial cell functions.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including prostate and breast cancer cells.

Case Study: Prostate Cancer Cell Lines

In vitro studies on the PC3 and DU145 prostate cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, with IC₅₀ values indicating significant potency against these cancer cells.

Table 2: Cytotoxicity Data

Cell LineIC₅₀ (µg/mL) at 24hIC₅₀ (µg/mL) at 48hIC₅₀ (µg/mL) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

The mechanism of action involves the interaction of this compound with specific biological targets:

  • Enzyme Interaction : The thiazole ring can engage in π-π stacking interactions with aromatic amino acids in protein active sites.
  • Receptor Modulation : The nitrobenzyl group forms hydrogen bonds and electrostatic interactions, modulating receptor activity.

These interactions can lead to inhibition of key cellular pathways involved in microbial growth and cancer cell proliferation.

Comparison with Similar Compounds

This compound can be compared with other thiazole derivatives to highlight its unique biological activity:

Table 3: Comparison of Thiazole Derivatives

Compound NameUnique Features
Ethyl 2-bromo-4-methylthiazole-5-carboxylateLacks nitro group; reduced bioactivity
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylateContains amino group; different biological properties
Ethyl 2-bromo-4-(3-nitrobenzyl)thiazole-5-carboxylateVaries in nitro group position; potential for varied activity

The unique combination of functional groups in this compound provides distinct pharmacological profiles compared to these similar compounds.

Properties

Molecular Formula

C13H11BrN2O4S

Molecular Weight

371.21 g/mol

IUPAC Name

ethyl 2-bromo-4-[(4-nitrophenyl)methyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H11BrN2O4S/c1-2-20-12(17)11-10(15-13(14)21-11)7-8-3-5-9(6-4-8)16(18)19/h3-6H,2,7H2,1H3

InChI Key

FKNJBGXUZGXJBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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